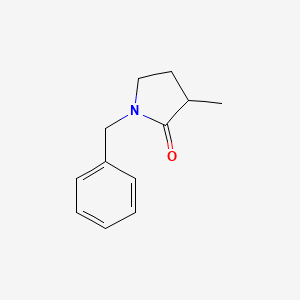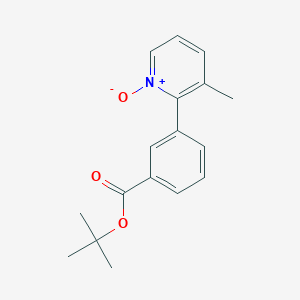![molecular formula C13H12ClNO2S B3080375 4-[(2-Chlorophenyl)methanesulfonyl]aniline CAS No. 1082911-17-8](/img/structure/B3080375.png)
4-[(2-Chlorophenyl)methanesulfonyl]aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of “4-[(2-Chlorophenyl)methanesulfonyl]aniline” could potentially involve the use of methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl . Methanesulfonyl chloride is highly reactive and is used to make methanesulfonates . It can be manufactured by the reaction of methane and sulfuryl chloride in a radical reaction .Molecular Structure Analysis
The molecular structure of “4-[(2-Chlorophenyl)methanesulfonyl]aniline” consists of a benzene ring (phenyl group) attached to a methanesulfonyl group and an aniline group. The methanesulfonyl group is attached to the benzene ring at the 2nd position (ortho position), and the aniline group is attached at the 4th position (para position).Chemical Reactions Analysis
Methanesulfonyl chloride, a potential precursor in the synthesis of “4-[(2-Chlorophenyl)methanesulfonyl]aniline”, is known to react with alcohols to form methanesulfonates . This reaction is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate a highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the product .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Tetrahydrocarbazoles : The reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline with bromine, followed by cyclization, leads to the synthesis of 9-methanesulfonyl-tetrahydrocarbazole derivatives (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).
- Pd-Catalyzed Cross-Coupling : A method of Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported, which avoids genotoxic impurities that can arise from the reaction of an aniline with methanesulfonyl chloride (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Biological and Pharmacological Applications
- Blood Pressure Reduction : N-Trifluoroacetyl-1-(4-methanesulfonamidophenyl)-2-ethylamine showed significant lowering of blood pressure in hypertensive rats (Foye, Anderson, & Sane, 1971).
- Radioactive Labeling : Synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, which was needed to study the metabolic fate of this nematicide (Burton & Stoutamire, 1973).
Molecular and Structural Studies
- Crystal Structure Analysis : The study of the crystal structure of N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide, which has non-crystallographic twofold symmetry (Boechat, Lages, Kover, Tiekink, Wardell, & Wardell, 2010).
Chemical Reactions and Mechanisms
- Synthesis of Benzimidazoles : Alpha-chloroaldoxime O-methanesulfonates were synthesized and used in the synthesis of functionalized benzimidazoles (Yamamoto, Mizuno, Tsuritani, & Mase, 2009).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-13-4-2-1-3-10(13)9-18(16,17)12-7-5-11(15)6-8-12/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGDHWEEVGDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



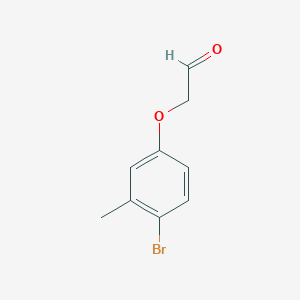
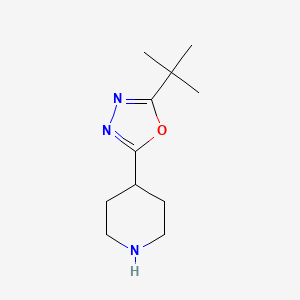
![4-[(3-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080323.png)
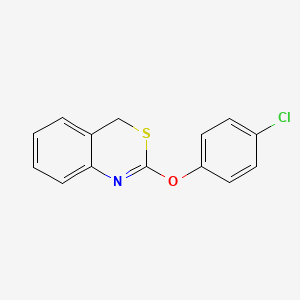
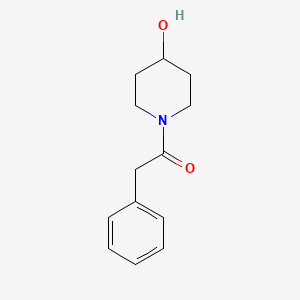
![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)

![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)


